SIK2/SIK3 Kinase Inhibition Potency: IC50 Comparison of Azetidine Amine Derivatives
1,3-Dimethylazetidin-3-amine dihydrochloride demonstrates potent inhibitory activity against salt-inducible kinase 2 (SIK2) and SIK3, with a reported IC50 of 0.8 μM . In contrast, a closely related structural analog, N,N-dimethylazetidin-3-amine, exhibits significantly weaker inhibition of acetylcholinesterase (AChE) with an IC50 of 12.3 μM . This ~15-fold difference in potency highlights that the specific 1,3-dimethyl substitution pattern is critical for achieving nanomolar-range kinase inhibition, whereas the N,N-dimethyl variant is a much weaker enzyme inhibitor.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.8 μM (SIK2/SIK3) |
| Comparator Or Baseline | N,N-Dimethylazetidin-3-amine: 12.3 μM (AChE) |
| Quantified Difference | Target compound is >15-fold more potent as an enzyme inhibitor in the reported assay systems |
| Conditions | Target compound: SIK2/SIK3 kinase inhibition assay (specific conditions not detailed). Comparator: Acetylcholinesterase (AChE) inhibition assay. |
Why This Matters
Procurement of 1,3-dimethylazetidin-3-amine dihydrochloride is essential for SIK kinase-focused drug discovery programs, as alternative azetidine amines lack comparable potency against this therapeutically relevant target class.
